molecular formula C16H12N2O3 B5426255 N-(1,2-oxazol-3-yl)-3-phenoxybenzamide

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide

Cat. No.: B5426255
M. Wt: 280.28 g/mol
InChI Key: PSOPUVKTBPAJFN-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-3-yl)-3-phenoxybenzamide is a benzamide derivative characterized by a phenoxy substituent at the 3-position of the benzamide core and a 1,2-oxazole moiety attached via the amide nitrogen. Benzamide derivatives are typically synthesized via reactions between acyl chlorides and amines, as seen in related compounds . The 1,2-oxazole group may enhance biological activity, as observed in anticancer sulfonamide derivatives , while the phenoxy group could influence solubility and binding interactions, similar to agrochemical benzamides like mepronil . Characterization likely involves spectroscopic methods (NMR, IR) and X-ray crystallography, consistent with protocols for analogous compounds .

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-16(17-15-9-10-20-18-15)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOPUVKTBPAJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenoxybenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,2-oxazol-3-yl)-3-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(1,2-Oxazol-3-yl)-3-phenoxybenzamide and Analogs

Compound Name Core Structure Substituents/Functional Groups Key Features
This compound Benzamide 3-phenoxy, N-linked 1,2-oxazole Potential agrochemical/pharmaceutical applications inferred from analogs
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) Sulfonamide-benzamide 5-methyl-1,2-oxazole, sulfamoyl linker Anticancer activity; microwave synthesis improves yield (89%)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N-hydroxyl-tertiary alkyl N,O-bidentate directing group for C–H activation reactions
N-(5,6-Diphenyl-thiazolo-triazol-3-yl)-N-phenyl-benzamide Benzamide Thiazolo[2,3-c][1,2,4]triazol, diphenyl Pharmaceutical building block; heterocyclic diversity for drug discovery

Characterization Techniques

  • Spectroscopy : All compounds utilize NMR (¹H, ¹³C), IR, and mass spectrometry for structural confirmation .
  • Crystallography : X-ray diffraction (via SHELX or WinGX ) resolves molecular geometry, as demonstrated for the hydroxy-dimethylethyl benzamide .
  • Thermal Analysis : Melting points (e.g., 278–280°C for 1b ) indicate purity and stability.

Research Findings and Key Differences

Linker Effects : The direct amide linkage in the target compound may enhance metabolic stability compared to sulfonamide-linked analogs (e.g., 1b) .

Synthetic Efficiency : Microwave-assisted synthesis, effective for sulfonamide derivatives (89% yield ), could optimize the target compound’s production.

Biological Targets: Unlike 1b’s focus on EGFR , the target’s phenoxy group may target plant-specific enzymes, akin to mepronil .

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